[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779104
InChI: InChI=1S/C13H16FN3/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3
SMILES:
Molecular Formula: C13H16FN3
Molecular Weight: 233.28 g/mol

[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC15779104

Molecular Formula: C13H16FN3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine -

Specification

Molecular Formula C13H16FN3
Molecular Weight 233.28 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine
Standard InChI InChI=1S/C13H16FN3/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3
Standard InChI Key BOINEZOPZGHRCR-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNCC2=CC=C(C=C2)F

Introduction

[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a novel organic compound belonging to the pyrazole family. It is characterized by a five-membered heterocyclic structure containing two nitrogen atoms, with one pyrazole ring substituted with an ethyl group and linked to a 4-fluorophenyl group via a methylene bridge. This structural arrangement enhances its potential for various biological activities, making it an interesting candidate for medicinal chemistry applications.

Synthesis and Chemical Reactivity

The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves several key steps, including the use of various solvents and catalysts to optimize yield and purity. The chemical reactivity of this compound can be explored through various synthetic pathways, facilitating the synthesis of derivatives with altered biological properties.

Synthesis Steps:

  • Initial Preparation: Typically involves the formation of the pyrazole ring and the introduction of the ethyl and fluorophenyl groups.

  • Coupling Reactions: Involves linking the pyrazole and fluorophenyl moieties via a methylene bridge.

  • Purification: Often requires chromatographic techniques to achieve high purity.

Biological Activities and Potential Applications

Research indicates that [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine possesses significant biological activity, with potential applications in medicinal chemistry. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties, making it suitable for further pharmacological exploration.

Potential Biological Activities:

  • Anti-inflammatory Properties: Potential to modulate inflammatory pathways.

  • Anticancer Properties: May interact with cellular targets to inhibit tumor growth.

  • Enzyme Inhibition: Could act as an enzyme inhibitor, affecting various biological processes.

Comparison with Related Compounds

Several compounds share structural similarities with [(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine. A comparison of these compounds highlights their unique features:

Compound NameMolecular FormulaUnique Features
[(1-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amineMethyl substitutions instead of ethylDifferent alkyl substitution on the pyrazole ring
[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amineDifferent substitution pattern on one pyrazole ringAltered position of the ethyl group on the pyrazole ring
[(1-methyl-1H-pyrazol-5-yl)methyl][(2-(4-fluorophenyl)thiazol) methyl]amineIncorporates thiazole moietyReplacement of the phenyl group with a thiazole ring

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